N-Ethyl-N-piperidin-4-ylmethyl-acetamide
Overview
Description
N-Ethyl-N-piperidin-4-ylmethyl-acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are widely used in the pharmaceutical industry due to their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-piperidin-4-ylmethyl-acetamide can be achieved through various synthetic routes. One common method involves the reaction of piperidine with ethyl chloroacetate, followed by the reduction of the resulting ester to the corresponding alcohol. This alcohol is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-piperidin-4-ylmethyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-N-piperidin-4-ylmethyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-piperidin-4-ylmethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Ethyl-N-piperidin-4-ylmethyl-acetamide include other piperidine derivatives such as:
- N-Methyl-N-piperidin-4-ylmethyl-acetamide
- N-Propyl-N-piperidin-4-ylmethyl-acetamide
- N-Butyl-N-piperidin-4-ylmethyl-acetamide
Uniqueness
This compound is unique due to its specific ethyl and acetamide functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELDDSAHRZDMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNCC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570274 | |
Record name | N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772313-51-6 | |
Record name | N-Ethyl-N-[(piperidin-4-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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